![molecular formula C14H14N2O2 B171501 N-(2-aminophenyl)-4-methoxybenzamide CAS No. 103517-57-3](/img/structure/B171501.png)
N-(2-aminophenyl)-4-methoxybenzamide
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Overview
Description
N-(2-aminophenyl)-4-methoxybenzamide, also known as APMA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
N-(2-aminophenyl)-4-methoxybenzamide works by binding to proteases and undergoing a chemical reaction that results in the release of a fluorescent molecule. This allows for the detection and measurement of protease activity in cells and tissues.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-4-methoxybenzamide has been found to have minimal toxicity in cells and has been shown to be stable under a range of conditions. It has also been found to be cell-permeable, allowing for its use in live cell imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-aminophenyl)-4-methoxybenzamide in lab experiments include its stability and cell-permeability, as well as its potential as a fluorescent probe for the detection of proteases. However, limitations include the need for specialized equipment for fluorescent detection and the potential for interference from other fluorescent molecules.
Future Directions
For research on N-(2-aminophenyl)-4-methoxybenzamide include the development of new methods for its synthesis and the exploration of its potential for use in the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of N-(2-aminophenyl)-4-methoxybenzamide and its potential applications in the field of protease research.
Scientific Research Applications
N-(2-aminophenyl)-4-methoxybenzamide has been used in scientific research for its potential as a fluorescent probe for the detection of proteases. It has also been studied for its potential use in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
properties
CAS RN |
103517-57-3 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChI Key |
BDYVCYUXCNZYRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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